molecular formula C12H14FNO3 B235016 (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 149116-55-2

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Cat. No. B235016
CAS RN: 149116-55-2
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-XABDMIIQSA-N
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Description

Alpha-D-Manp-(1->4)-alpha-D-Manp is a glycosylmannose consisting of two alpha-D-mannopyranose residues linked by a (1->4) glycosidic bond.

Scientific Research Applications

Solubility and Physical Properties

  • Solubility in Ethanol-Water Solutions : Gong, Wang, Zhang, and Qu (2012) investigated the solubility of various saccharides, including trehalose dihydrate, which shares structural similarities with the compound , in ethanol-water mixtures. They found that the solubilities of these saccharides increased with temperature and varied with ethanol concentration (Gong et al., 2012).

  • Densities and Viscosities : Zhu, Ma, and Zhou (2010) examined the densities and viscosities of sugar alcohol aqueous solutions, including maltitol, which is structurally related to the compound. They provided insights into the physical behavior of these solutions under different temperatures and concentrations (Zhu et al., 2010).

Biological and Medicinal Applications

  • Role in Blood Glucose Regulation : Muthusamy and Krishnasamy (2016) identified a compound structurally related to the one from Syzygium densiflorum Wall. ex Wight & Arn, traditionally used for diabetes treatment. This study highlighted the potential role of such compounds in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).

Synthetic Applications

  • Convenient Synthesis : Liu, Li, Lu, and Miao (2008) developed a method for synthesizing a compound closely related to the one . Their approach avoided the formation of undesired isomers, highlighting the compound's potential in synthetic chemistry applications (Liu et al., 2008).

  • As a Substrate in Catalysis : Aghazadeh and Nikpassand (2019) used 2-amino glucose, structurally similar to the compound, for synthesizing a nanocatalyst. This illustrates its use in green chemistry applications, especially in synthesizing novel compounds (Aghazadeh & Nikpassand, 2019).

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-XABDMIIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859054
Record name 4-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

CAS RN

149116-55-2
Record name 4-O-Mannopyranosyl-(1-6)-mannopyranan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149116552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 2
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 3
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 4
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 5
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 6
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

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